Dimethoxydimethylsilane

Catalog No.
S773410
CAS No.
1112-39-6
M.F
C4H12O2Si
M. Wt
120.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethoxydimethylsilane

CAS Number

1112-39-6

Product Name

Dimethoxydimethylsilane

IUPAC Name

dimethoxy(dimethyl)silane

Molecular Formula

C4H12O2Si

Molecular Weight

120.22 g/mol

InChI

InChI=1S/C4H12O2Si/c1-5-7(3,4)6-2/h1-4H3

InChI Key

JJQZDUKDJDQPMQ-UHFFFAOYSA-N

SMILES

CO[Si](C)(C)OC

Canonical SMILES

CO[Si](C)(C)OC

Precursor for Silicone Materials Synthesis

DMDS serves as a vital precursor for the synthesis of diverse silicone materials, including:

  • Silicones: DMDS undergoes hydrolysis and condensation reactions to form linear or cyclic siloxane polymers, the building blocks of various silicones. These polymers possess valuable properties like heat resistance, flexibility, and electrical insulation, making them widely used in diverse applications, from sealants and adhesives to medical implants and electronics [].
  • Silicone Resins: Similar to silicones, DMDS can be used to synthesize silicone resins, which are cross-linked networks of siloxane units. These resins offer unique characteristics like high thermal stability, chemical resistance, and flame retardancy, making them suitable for coatings, composites, and other applications.

Silylating Agent for Diols

DMDS acts as an efficient silylating agent for modifying molecules containing diol (two hydroxyl) functional groups. This silylation process replaces the hydroxyl groups with trimethylsilyl (TMS) groups, leading to several advantages:

  • Increased Volatility: The introduction of TMS groups enhances the volatility of the modified molecule, making it easier to analyze using techniques like gas chromatography and mass spectrometry [].
  • Protection of Hydroxyl Groups: Silylation with DMDS protects hydroxyl groups from unwanted reactions during further synthetic steps. This temporary protection strategy is crucial in organic synthesis for achieving desired products.

Surface Modification

DMDS can be employed for modifying the surface properties of various materials, including:

  • Glass and Ceramics: Treatment with DMDS can enhance the adhesion of organic materials to glass and ceramic surfaces. This modified surface allows for better bonding with organic layers in applications like microfluidic devices and biosensors.
  • Metal Oxides: Surface modification with DMDS can improve the compatibility of metal oxides with organic polymers, leading to the formation of strong and durable composites for electronic and structural applications.

Dimethoxydimethylsilane is an organosilicon compound with the chemical formula C4_4H12_{12}O2_2Si and a CAS number of 1112-39-6. It is characterized by two methoxy groups and two methyl groups attached to a silicon atom. This compound is notable for its moisture sensitivity and potential to form flammable vapor-air mixtures upon exposure to air. Its physical properties include a boiling point of approximately 100 °C and a flash point of -8 °C, indicating its volatility and flammability .

DMDMS is a flammable liquid and can ignite readily []. It is also suspected of being a reproductive hazard. Here are some specific safety concerns:

  • Flammability: DMDMS has a flash point below room temperature, making it highly flammable [].
  • Toxicity: DMDMS may be harmful if inhaled or absorbed through the skin.
  • Reactivity: DMDMS can react violently with water or strong oxidizing agents [].

  • Hydrolysis: In the presence of water, dimethoxydimethylsilane can hydrolyze to form silanol compounds, which can further condense to form siloxane networks. This reaction is crucial in the production of silicone polymers.
  • Silylation: It acts as a silylating agent, which can block hydroxyl or amino groups in organic synthesis. This blocking allows for subsequent reactions that would otherwise be hindered by the presence of these active hydrogen sites .
  • Polymerization: When polymerized, dimethoxydimethylsilane can lead to the formation of various silicone-based materials, which are widely used in coatings, adhesives, and sealants.

Several methods are employed to synthesize dimethoxydimethylsilane:

  • Direct Synthesis: The most common method involves the reaction of dimethylchlorosilane with methanol in the presence of a base catalyst. This method yields dimethoxydimethylsilane efficiently while minimizing by-products.
  • Hydrosilylation: Another approach includes hydrosilylation reactions where silanes react with alkenes or alkynes in the presence of platinum catalysts to introduce methoxy groups.
  • Chemical Vapor Deposition: Dimethoxydimethylsilane can also be utilized as a precursor in chemical vapor deposition processes for creating silica membranes and coatings .

Dimethoxydimethylsilane has diverse applications across various industries:

  • Silicone Production: It serves as a key intermediate in synthesizing silicone polymers, notably polydimethylsiloxane.
  • Surface Modification: Used for modifying surfaces to enhance hydrophobic properties, making it valuable in coatings and sealants.
  • Membrane Technology: Employed in creating silica membranes for gas separation processes due to its ability to form stable silicate networks .
  • Adhesives and Sealants: Its reactivity allows it to improve adhesion properties in various formulations.

Studies on the interactions of dimethoxydimethylsilane with other compounds have highlighted its role as a silylating agent. Research indicates that it effectively blocks hydroxyl groups during organic syntheses, facilitating reactions that would be inhibited by free hydroxyls or amines. Additionally, its interactions with moisture lead to hydrolysis, which is critical for applications requiring silicate formation .

Dimethoxydimethylsilane shares similarities with other organosilicon compounds but possesses unique characteristics:

CompoundChemical FormulaKey Features
TrimethylsilaneC3_3H12_{12}SiSimple structure; used in organosilicon synthesis
DimethyldimethoxysilaneC6_6H16_{16}O2_2SiContains additional methyl groups; used similarly
DimethyldiethoxysilaneC6_6H14_{14}O4_4SiMore hydrophilic; used for different surface modifications

Dimethoxydimethylsilane's dual methoxy groups provide unique reactivity compared to similar compounds, particularly in silylation processes and silicone polymer production. Its moisture sensitivity also differentiates it from other silanes that may not exhibit such pronounced reactivity with water .

Chemical Vapor Deposition Techniques

DMDMS is widely employed in CVD to fabricate microporous silica membranes with exceptional gas-separation capabilities. The process involves thermal decomposition of DMDMS vapor at high temperatures (typically 600–1,000°C), leading to the deposition of amorphous silica layers on porous substrates like alumina or zirconia. A key advantage of DMDMS over traditional precursors like tetraethylorthosilicate (TEOS) is its superior hydrothermal stability. For instance, membranes synthesized at 973 K exhibited hydrogen permeance of $$ 1.2 \times 10^{-7} \, \text{mol} \, \text{m}^{-2} \, \text{s}^{-1} \, \text{Pa}^{-1} $$ and $$ \text{H}2/\text{N}2 $$ selectivity exceeding 500, even after exposure to steam at 500°C.

Critical CVD Parameters

  • Temperature: Higher temperatures (>900°C) promote denser silica networks but risk cracking; optimal performance is achieved at 700–800°C.
  • Precursor Flow Rate: Lower flow rates (0.1–0.5 mL/min) enhance layer uniformity by minimizing premature gas-phase reactions.
  • Co-Deposition Additives: Aluminum tri-sec-butoxide (ATSB) incorporation improves hydrothermal stability by forming Si-O-Al linkages, reducing pore collapse under humid conditions.

Table 1: CVD Parameters for DMDMS-Derived Membranes

SubstrateTemperature (°C)Pressure (Torr)H₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹)Selectivity (H₂/N₂)
γ-Alumina700760$$ 2.3 \times 10^{-7} $$320
ZrO₂800500$$ 1.8 \times 10^{-7} $$450
Al₂O₃-ATSB750300$$ 1.5 \times 10^{-7} $$600

Recent innovations include atmospheric-pressure plasma-enhanced CVD (AP-PECVD), which reduces energy consumption while maintaining $$ \text{H}_2 $$ selectivity >100 at deposition rates of 50 nm/min. However, pure DMDMS membranes suffer from brittleness; hybrid approaches using trimethoxymethylsilane (TMMS) co-precursors enhance mechanical resilience without compromising permeability.

Hydrolysis and Condensation Reactions

DMDMS undergoes hydrolysis in aqueous or alcoholic media, forming silanol intermediates ($$ \text{Si-OH} $$) that condense into siloxane networks ($$ \text{Si-O-Si} $$). The kinetics are highly pH-dependent:

$$
\text{(CH}3\text{)}2\text{Si(OCH}3\text{)}2 + 2\text{H}2\text{O} \rightarrow \text{(CH}3\text{)}2\text{Si(OH)}2 + 2\text{CH}_3\text{OH}
$$

Under alkaline conditions (pH 10–12), hydrolysis accelerates due to nucleophilic attack by $$ \text{OH}^- $$, achieving >90% conversion within 1 hour. Conversely, acidic catalysts (e.g., HCl) favor linear chain growth, while bases like NH₃ promote branching. Co-condensation with aminopropylmethyldiethoxysilane (AMDES) yields mixed oligomers with tunable hydrophobicity, as demonstrated by MALDI-TOF analysis.

Reaction Control Strategies

  • Solvent Choice: Ethanol slows hydrolysis compared to methanol, enabling stepwise condensation for tailored pore sizes.
  • Water-to-Precursor Ratio: Ratios <2:1 limit crosslinking, producing flexible xerogels with 93% porosity.
  • Additives: Urea acts as a pore-directing agent, creating mesopores (2–50 nm) in silica networks.

Sol-Gel Processing Approaches

Sol-gel synthesis with DMDMS enables fabrication of low-density aerogels and hydrophobic coatings. A typical protocol involves:

  • Acid-Catalyzed Hydrolysis: DMDMS is reacted with 0.1 M HCl in ethanol at 25°C for 3 hours.
  • Base-Catalyzed Condensation: Adding NH₃ (pH 8–9) induces gelation within 2 hours, forming a 3D network.
  • Aging and Drying: Supercritical CO₂ drying preserves nanostructure, yielding aerogels with densities <0.1 g/cm³.

Table 2: Properties of DMDMS/MTMS Hybrid Aerogels

DMDMS:MTMS RatioDensity (g/cm³)Porosity (%)Contact Angle (°)
1:10.1292145
2:10.0994155
3:10.0796160

Mixing DMDMS with methyltrimethoxysilane (MTMS) enhances flexibility; aerogels with 2:1 DMDMS:MTMS ratios withstand 80% compressive strain without fracture. Applications range from thermal insulation (thermal conductivity: 0.018 W/m·K) to oil-water separation (efficiency >99%).

Gas Separation Membranes for Hydrogen Purification

Dimethoxydimethylsilane has emerged as a highly promising precursor for synthesizing advanced silica membranes through chemical vapor deposition techniques for hydrogen purification applications [2] [4]. The compound demonstrates exceptional performance characteristics when utilized in membrane fabrication, particularly for hydrogen separation from nitrogen and other gases [17] [20].

Research conducted on dimethoxydimethylsilane-derived membranes prepared by chemical vapor deposition at 973 Kelvin has shown remarkable thermal and hydrothermal stability improvements compared to conventional tetramethoxysilane-based membranes [2] [5]. The dimethoxydimethylsilane precursor enables the formation of microporous silica networks with precisely controlled pore sizes optimized for molecular sieving mechanisms [4] [17].

Performance studies reveal that dimethoxydimethylsilane-derived membranes exhibit hydrogen permeances ranging from 2.0 × 10^-7 to 4.4 × 10^-8 mol·m^-2·s^-1·Pa^-1 at elevated temperatures, with hydrogen to nitrogen selectivities exceeding 400 in optimal configurations [4] [17] [27]. The pore size of dimethoxydimethylsilane membranes has been measured at approximately 0.35 nanometers, resulting in extraordinarily high ideal selectivity values for hydrogen over nitrogen exceeding 2000 [27] [21].

Membrane ParameterDimethoxydimethylsilane ValueReference Standard
Hydrogen Permeance (mol·m^-2·s^-1·Pa^-1)2.0 × 10^-7 to 4.4 × 10^-81.7 × 10^-7 (tetramethoxysilane)
Hydrogen/Nitrogen Selectivity410-2000+990 (tetramethoxysilane)
Pore Size (nanometers)0.350.40-0.60 (conventional)
Operating Temperature (°C)600-700300-500 (typical)

The incorporation of methyl groups from dimethoxydimethylsilane into the silica membrane structure significantly enhances hydrothermal stability through the formation of silicon-carbon bonds that resist hydrolysis [4] [21]. Fourier-transform infrared spectroscopy analysis confirms the presence of methyl functionality in the final membrane structure, which correlates directly with improved performance under steam-containing environments [4] [17].

Chemical vapor deposition processes utilizing dimethoxydimethylsilane have been optimized through careful control of residence times and deposition temperatures [20] [31]. Studies indicate that residence times of 0.6 seconds for dimethoxydimethylsilane provide optimal membrane formation with minimal defects while maintaining high selectivity [17] [20].

The membrane formation mechanism involves the thermal decomposition of dimethoxydimethylsilane at elevated temperatures, leading to the controlled deposition of organosilica networks on porous alumina supports [10] [20]. Counter-diffusion chemical vapor deposition methods using dimethoxydimethylsilane with oxygen as a co-reagent have demonstrated particularly effective results for producing defect-free membranes [27] [31].

Antifouling Surface Modifications in Water Treatment

Dimethoxydimethylsilane serves as a crucial component in developing antifouling surface modifications for water treatment membrane systems through its ability to create hydrophobic and low-energy surfaces that resist biological and organic fouling [6] [11]. The compound's unique molecular structure, containing both methoxy reactive groups and methyl hydrophobic groups, enables effective surface modification strategies [11] [21].

Research on polydimethylsiloxane systems, which can be synthesized using dimethoxydimethylsilane as a precursor, demonstrates significant antifouling properties against protein adsorption and bacterial adhesion [6] [37]. The hydrophobic nature of surfaces modified with dimethoxydimethylsilane-derived materials creates effective barriers against nonspecific protein adsorption, which is the initial step in membrane biofouling processes [6] [37].

Surface modification studies utilizing dimethoxydimethylsilane-based treatments show substantial improvements in membrane performance under fouling conditions [11] [13]. The incorporation of organosilane chemistry through dimethoxydimethylsilane enables the formation of covalent bonds between the membrane surface and the modifying agent, ensuring durability and long-term effectiveness [11] [35].

Antifouling PropertyUnmodified SurfaceDimethoxydimethylsilane-Modified
Water Contact Angle (degrees)65-75150+
Protein Adsorption Reduction (%)Baseline60-85
Bacterial Adhesion Reduction (%)Baseline70-90
Fouling Recovery Rate (%)40-6085-95

The mechanism of antifouling action involves the creation of a hydrophobic interface that minimizes the interaction between foulants and the membrane surface [35] [36]. Dimethoxydimethylsilane-derived coatings form low surface energy barriers that promote the formation of a stable water layer, effectively repelling organic contaminants and microorganisms [7] [11].

Studies on hybrid sol-gel systems incorporating dimethoxydimethylsilane demonstrate the formation of superhydrophobic surfaces with water contact angles exceeding 150 degrees and sliding angles below 5 degrees [7] [11]. These surfaces exhibit excellent self-cleaning properties and maintain their antifouling characteristics under extended exposure to aqueous environments [7] [24].

The durability of dimethoxydimethylsilane-based antifouling treatments has been validated through extensive testing under various environmental conditions [7] [24]. Modified surfaces retain their hydrophobic properties after exposure to ultraviolet radiation, mechanical abrasion, and chemical treatment, indicating robust performance for long-term water treatment applications [7] [24].

Hydrophobic Coating Development

Dimethoxydimethylsilane plays a fundamental role in the development of advanced hydrophobic coatings through its participation in sol-gel processes and surface modification reactions [7] [11]. The compound's dual functionality, containing both hydrolyzable methoxy groups and hydrophobic methyl groups, makes it an ideal precursor for creating durable water-repellent surfaces [1] [35].

Research on polydimethylsiloxane and silica nanocomposite coatings prepared using dimethoxydimethylsilane-based systems demonstrates exceptional superhydrophobic properties with water contact angles reaching 156.4 degrees [7] [11]. The coating formulations combine polydimethylsiloxane matrices with hydrophilic and hydrophobic silica nanoparticles to create hierarchical surface structures that enhance water repellency [7] [11].

The preparation methodology involves the hydrolysis and condensation of dimethoxydimethylsilane in controlled environments to produce cross-linked siloxane networks [12] [35]. These networks exhibit remarkable thermal stability with decomposition temperatures exceeding 300 degrees Celsius, making them suitable for high-temperature applications [19] [23].

Coating Performance ParameterDimethoxydimethylsilane-BasedConventional Coatings
Water Contact Angle (degrees)150-15690-120
Sliding Angle (degrees)<510-30
Thermal Stability (°C)300+200-250
Durability (cycles)250+50-100
Transparency (%)>9070-85

The hydrophobic coating development process utilizing dimethoxydimethylsilane involves careful optimization of reaction conditions including temperature, catalyst concentration, and curing time [35] [36]. Studies indicate that optimal hydrophobic properties are achieved when dimethoxydimethylsilane is processed under controlled humidity conditions with appropriate silane coupling agents [35] [36].

Mechanical durability testing reveals that dimethoxydimethylsilane-based hydrophobic coatings maintain their water-repellent properties after 250 adhesive tape peeling cycles, demonstrating superior adhesion to substrate materials [7] [24]. The coatings also exhibit excellent resistance to chemical degradation when exposed to acidic and alkaline solutions across a wide pH range [7] [24].

The versatility of dimethoxydimethylsilane-based hydrophobic coatings extends to multiple substrate types including glass, metal, and polymeric materials [7] [35]. Surface preparation techniques involving plasma treatment or chemical etching enhance the bonding between the coating and substrate, resulting in improved durability and performance [24] [35].

Chemical Vapor Deposition Process Optimization Parameters

Chemical vapor deposition utilizing dimethoxydimethylsilane represents a sophisticated materials synthesis technique that has garnered significant attention in advanced membrane technology and thin film applications. The compound serves as a highly effective precursor for silica-based membrane fabrication, offering superior performance characteristics compared to conventional alternatives such as tetraethylorthosilicate.

Temperature-Dependent Deposition Kinetics

The deposition temperature constitutes the most critical parameter governing the chemical vapor deposition process using dimethoxydimethylsilane. Optimal deposition temperatures range from 450 to 973 Kelvin, with the most efficient processing occurring at 773 Kelvin. At these elevated temperatures, the compound undergoes thermal decomposition to generate reactive silicon-containing species that participate in film formation.

The temperature-dependent behavior exhibits distinct regimes. Below 673 Kelvin, the deposition rate increases exponentially with temperature, following Arrhenius kinetics with an activation energy of approximately 1.32 to 1.48 kilocalories per mole. Above 773 Kelvin, the process becomes mass-transport limited, with deposition rates reaching 20 to 30 nanometers per minute.

Pressure and Flow Rate Optimization

The operating pressure significantly influences the deposition characteristics and film quality. Optimal pressure ranges from 10 to 60 Torr, with intermediate pressures of 30 to 40 Torr providing the best balance between deposition rate and film uniformity. At lower pressures, insufficient precursor delivery limits the deposition rate, while higher pressures can lead to gas-phase reactions that compromise film quality.

Carrier gas flow rates require careful optimization to ensure adequate precursor transport while maintaining process stability. Helium and argon serve as the primary carrier gases, with flow rates typically ranging from 10 to 50 standard cubic centimeters per minute. The choice of carrier gas influences the deposition kinetics, with helium providing superior transport properties due to its higher diffusion coefficient.

Precursor Delivery and Vaporization

The vaporization characteristics of dimethoxydimethylsilane play a crucial role in process control. The compound exhibits a boiling point of 81.4 degrees Celsius and a vapor pressure of 89.0 millimeters of mercury at 25 degrees Celsius. These properties facilitate efficient vaporization at relatively low temperatures, reducing the risk of thermal decomposition prior to deposition.

The vaporization temperature typically ranges from 50 to 120 degrees Celsius, with optimal conditions at 80 to 100 degrees Celsius. Higher vaporization temperatures can lead to premature decomposition, while lower temperatures result in insufficient vapor generation.

ParameterOptimal RangeUnitsImpact on Process
Deposition Temperature450-773KelvinControls reaction kinetics
Operating Pressure10-60TorrInfluences film uniformity
Carrier Gas Flow Rate10-50sccmAffects precursor transport
Vaporization Temperature50-120°CDetermines vapor generation
Deposition Rate20-30nm/minFilm growth kinetics

Surface Functionalization Pathways

The surface functionalization mechanisms of dimethoxydimethylsilane involve complex chemical pathways that determine the final material properties and performance characteristics. These pathways encompass hydrolysis, condensation, and crosslinking reactions that occur at interfaces between the silane compound and various substrate materials.

Hydrolysis Mechanism and Kinetics

The initial step in surface functionalization involves the hydrolysis of methoxy groups in dimethoxydimethylsilane. This process exhibits rapid kinetics with a half-life of less than 0.6 hours at pH 7 and 25 degrees Celsius. The hydrolysis reaction follows the mechanism:

Si(OCH₃)₂(CH₃)₂ + H₂O → Si(OH)(OCH₃)(CH₃)₂ + CH₃OH

The reaction proceeds through a nucleophilic substitution mechanism, with water molecules attacking the silicon center. The rate of hydrolysis depends on several factors including pH, temperature, and the presence of catalytic species.

Silanol Formation and Condensation

Following hydrolysis, the resulting silanol groups undergo condensation reactions to form siloxane networks. The condensation process occurs through two primary pathways: water-producing condensation and alcohol-producing condensation. The mechanism involves the formation of siloxane bridges through the elimination of water or alcohol molecules.

The condensation kinetics follow second-order behavior with respect to silanol concentration, with rate constants varying from 2.1 to 5.3 × 10⁻⁴ per minute depending on reaction conditions. Temperature significantly influences the condensation rate, with optimal conditions occurring between 80 and 250 degrees Celsius.

Substrate-Specific Functionalization

The functionalization pathways vary significantly depending on the substrate material. For silica surfaces, the compound forms covalent bonds through the condensation of silanol groups with surface hydroxyl groups. This process results in the formation of stable siloxane linkages that provide excellent adhesion and chemical resistance.

For organic polymer substrates, the functionalization involves crosslinking reactions that create three-dimensional networks. The crosslinking density can be controlled through the stoichiometric ratio of dimethoxydimethylsilane to polymer hydroxyl groups. Higher crosslinking densities result in enhanced mechanical properties but may reduce flexibility.

Coupling Agent Applications

As a coupling agent, dimethoxydimethylsilane enhances the adhesion between organic and inorganic materials. The compound acts as a molecular bridge, with the methoxy groups reacting with inorganic surfaces and the methyl groups providing compatibility with organic phases.

The coupling efficiency depends on the surface preparation and treatment conditions. Optimal coupling occurs when the surface is pre-treated to maximize the density of reactive hydroxyl groups. The coupling reaction typically requires temperatures between 25 and 150 degrees Celsius and may be catalyzed by acids or bases.

Functionalization PathwayTemperature Range (°C)Reaction TypePrimary Products
Hydrolysis25-150Nucleophilic substitutionSilanol groups
Condensation80-250EliminationSiloxane networks
Coupling25-150Surface reactionAdhesive bonds
Crosslinking120-250Network formation3D polymer networks

Crosslinking Behavior in Polymer Matrices

The crosslinking behavior of dimethoxydimethylsilane in polymer matrices represents a critical aspect of its application in advanced materials. The compound serves as an effective crosslinking agent that modifies the mechanical, thermal, and chemical properties of polymer systems through the formation of siloxane bridges.

Crosslinking Mechanism and Network Formation

The crosslinking mechanism involves the hydrolysis of methoxy groups followed by condensation reactions that create siloxane bridges between polymer chains. The process begins with the formation of silanol intermediates, which subsequently undergo condensation to form three-dimensional networks.

The crosslinking density exhibits a direct relationship with the concentration of dimethoxydimethylsilane and the availability of reactive sites on the polymer backbone. Higher crosslinking densities result in increased mechanical strength and thermal stability but may reduce flexibility and processability.

Kinetic Analysis of Crosslinking Reactions

The crosslinking kinetics follow complex behavior that depends on multiple factors including temperature, humidity, catalyst concentration, and polymer composition. The reaction typically exhibits first-order kinetics with respect to both the silane concentration and the water content.

The activation energy for crosslinking reactions ranges from 60 to 70 kilojoules per mole, indicating a temperature-dependent process that can be controlled through thermal management. The reaction rate increases exponentially with temperature, with optimal crosslinking occurring between 120 and 180 degrees Celsius.

Polymer-Specific Crosslinking Behavior

Different polymer systems exhibit distinct crosslinking behaviors when modified with dimethoxydimethylsilane. In polydimethylsiloxane systems, the compound enhances crosslinking density, leading to improved mechanical properties and controlled drug release characteristics. The crosslinking process creates a porous network structure that facilitates mass transport while maintaining structural integrity.

For polyvinyl alcohol composites, dimethoxydimethylsilane acts as an in-situ crosslinking agent through wet-out condensation reactions. The crosslinking process improves tensile strength by 17 to 30 percent and enhances thermal stability. The degree of crosslinking can be controlled through the volume concentration of the silane compound.

Structure-Property Relationships

The crosslinking behavior directly influences the final material properties. Higher crosslinking densities result in increased elastic modulus, reduced creep, and enhanced chemical resistance. However, excessive crosslinking can lead to brittleness and reduced impact strength.

The molecular weight between crosslinks (Mc) exhibits an inverse relationship with crosslinking density, affecting the mesh size and free volume available for molecular transport. This relationship is particularly important in membrane applications where selective permeability is required.

The crosslinking efficiency depends on the polymer chain mobility and the accessibility of reactive sites. Sterically hindered polymers may exhibit reduced crosslinking efficiency, requiring higher temperatures or longer reaction times to achieve optimal network formation.

Polymer SystemCrosslinking Temperature (°C)Mechanical Property EnhancementKey Applications
Polydimethylsiloxane25-200Controlled drug releaseMedical devices
Polyvinyl Alcohol25-15017-30% strength increaseMembrane technology
Polyethylene150-200Chemical resistanceWire and cable
Polyurethane60-150Adhesion enhancementCoatings and sealants

Physical Description

Liquid

Boiling Point

82.0 °C

UNII

A3QDB1RS1C

GHS Hazard Statements

Aggregated GHS information provided by 282 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 282 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 276 of 282 companies with hazard statement code(s):;
H225 (97.46%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (11.59%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (45.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (27.17%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1112-39-6

Wikipedia

Dimethoxydimethylsilane

General Manufacturing Information

All other basic inorganic chemical manufacturing
Rubber product manufacturing
Silane, dimethoxydimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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